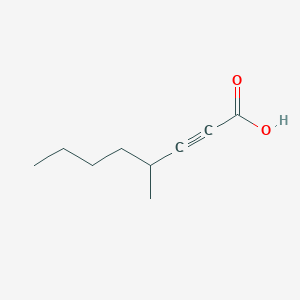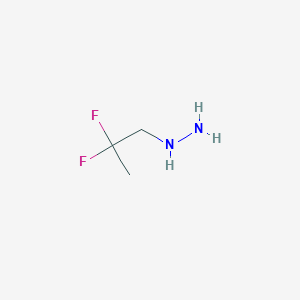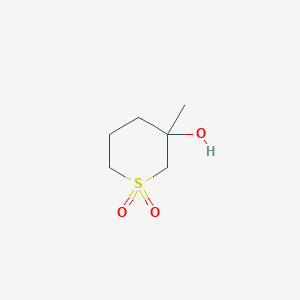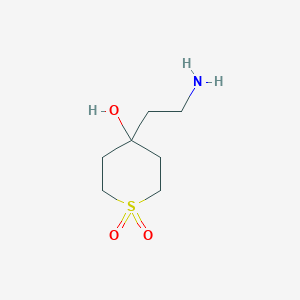
5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO2S2 and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a 1-oxidothiomorpholino group and a carbaldehyde group. It is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde involves several steps. One common method includes the reaction of thiophene-2-carbaldehyde with thiomorpholine in the presence of an oxidizing agent. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into thiophene derivatives with different oxidation states.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors . The exact molecular targets and pathways are still under investigation, but its ability to form reactive intermediates makes it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Thiophene-2-carbaldehyde: Lacks the oxidothiomorpholino group, making it less reactive in certain chemical reactions.
Thiophene 1,1-dioxides: These compounds are more oxidized and have different reactivity profiles.
Rhodanine derivatives: These compounds share similar biological activities but have different structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11NO2S2 |
|---|---|
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
5-(1-oxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S2/c11-7-8-1-2-9(13-8)10-3-5-14(12)6-4-10/h1-2,7H,3-6H2 |
Clave InChI |
YHHSZZXMBAWRGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)CCN1C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)

![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)

![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)


![4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B13206211.png)





